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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and potential applications of Pentanimidamide hydrochloride (also

known as valeramidine hydrochloride). As a member of the aliphatic amidine class of

compounds, it holds significant interest for researchers in medicinal chemistry and drug

development, primarily due to the established role of the amidine functional group in

biomolecular interactions. This document is intended for researchers, scientists, and drug

development professionals, offering in-depth, field-proven insights into the handling,

characterization, and utilization of this compound.

Introduction: The Amidines - A Class of Potent
Biomimics
Amidines are a fascinating class of organic compounds characterized by the RC(=NH)NH₂

functional group. They are the nitrogen analogues of carboxylic acids and esters and are

recognized as one of the strongest organic bases.[1] This high basicity stems from the

protonation of the imino nitrogen, which results in a resonance-stabilized amidinium cation

where the positive charge is delocalized over both nitrogen atoms.[1]

This structural feature is of paramount importance in medicinal chemistry. The amidinium group

is an excellent mimic of the guanidinium group found in the side chain of arginine, a key amino
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acid in many biological recognition processes. Consequently, amidine-containing molecules are

widely explored as inhibitors of serine proteases, such as trypsin and thrombin, which have

arginine or lysine specificity.[2][3] Pentanimidamide hydrochloride, with its simple aliphatic

chain, serves as a foundational molecule for understanding the structure-activity relationships

within this class of inhibitors and as a potential building block for more complex pharmaceutical

agents.

Molecular Structure and Identification
Pentanimidamide hydrochloride is the salt formed from the strong organic base,

pentanimidamide, and hydrochloric acid. The protonation at the imino nitrogen enhances its

stability and water solubility, making the hydrochloride salt the common form for laboratory use.

Chemical Name: Pentanimidamide hydrochloride

Synonyms: Valeramidine hydrochloride, Pentanamidine hydrochloride

CAS Number: 18257-46-0

Molecular Formula: C₅H₁₃ClN₂

Molecular Weight: 136.62 g/mol

Chemical Structure:

Physicochemical Properties
A thorough understanding of the physicochemical properties of Pentanimidamide
hydrochloride is essential for its effective use in research and development, from storage and

handling to formulation and in-vitro assays.

Physical Properties
While extensive experimental data for this specific compound is not widely published, its

properties can be reliably inferred from its structure and data on analogous aliphatic amidines.
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Property Value / Description
Rationale & Scientific
Insight

Appearance
White to off-white crystalline

solid.

The ionic nature of the

hydrochloride salt favors the

formation of a stable crystal

lattice.

Melting Point

Not definitively reported;

expected to be a high-melting

solid.

Amidine hydrochlorides are

salts and typically exhibit

higher melting points than their

free base counterparts due to

strong ionic interactions. For

comparison, benzamidine

hydrochloride melts at

approximately 161-163°C.

Solubility

Soluble in water and polar

organic solvents like ethanol.

[4]

The hydrochloride salt form

significantly increases polarity

and the potential for hydrogen

bonding with protic solvents,

enhancing solubility.

pKa (of conjugate acid)
Estimated to be in the range of

10-12.

Aliphatic amines typically have

pKa values for their conjugate

acids around 10-11.[5] The

resonance stabilization of the

amidinium cation makes

amidines stronger bases than

corresponding amines, thus

their conjugate acids have

higher pKa values.[1] This high

pKa means it will be fully

protonated and positively

charged at physiological pH.

Storage Store at 2-8°C in a dry, well-

ventilated place.

As with many amine salts,

storage at low temperatures

and under anhydrous

conditions is recommended to
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minimize potential

degradation, such as

hydrolysis.

Spectral Characterization (Predicted)
No publicly available, fully assigned spectra for Pentanimidamide hydrochloride were

identified. However, based on its structure and spectral data from its precursor, valeronitrile,

and related amidine compounds, the following spectral characteristics are predicted. This

serves as a guideline for researchers to confirm the identity and purity of the compound.

The proton NMR spectrum is expected to show signals corresponding to the butyl chain and

the NH protons.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

CH₃- ~0.9 Triplet (t) 3H

Standard

terminal methyl

group adjacent to

a methylene.

-CH₂-CH₃ ~1.4 Sextet (sxt) 2H

Methylene group

coupled to a

methyl and

another

methylene group.

-CH₂-CH₂-C ~1.6 Quintet (quin) 2H

Methylene group

coupled to two

other methylene

groups.

-CH₂-C(=N) ~2.3 Triplet (t) 2H

Methylene group

alpha to the

electrophilic

amidinium

carbon, leading

to a downfield

shift.

NH₂ protons 8.5 - 9.5
Broad singlet (br

s)
4H

These protons

are acidic and

their signal is

often broad due

to quadrupole

broadening and

exchange with

trace water. Their

chemical shift

can be highly

variable.
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Reference data for the starting material, valeronitrile, shows characteristic signals for the butyl

chain, which would be shifted upon conversion to the amidine.[6][7]

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

CH₃- ~13
Typical chemical shift for a

terminal methyl carbon.

-CH₂-CH₃ ~20 Aliphatic methylene carbon.

-CH₂-CH₂-C ~28 Aliphatic methylene carbon.

-CH₂-C(=N) ~35
Aliphatic methylene carbon

alpha to the amidinium group.

C(=N) ~165 - 170

The imine carbon of the

amidinium group is

characteristically deshielded

and appears in this downfield

region.[8] This is a key signal

for confirming the formation of

the amidine functionality from

the nitrile precursor (which

appears around 120 ppm).[9]

The IR spectrum provides valuable information about the functional groups present.
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Functional Group
Expected Absorption
Range (cm⁻¹)

Notes

N-H stretching 3100 - 3400

The N-H bonds of the -NH₂

groups will give rise to broad

absorptions in this region.

C-H stretching (aliphatic) 2850 - 3000

Characteristic stretching

vibrations of the sp³ hybridized

C-H bonds in the butyl chain.

C=N stretching (amidinium ion) 1650 - 1680

This is a key diagnostic peak

for the amidinium group. The

delocalization of the double

bond character between the

two C-N bonds results in a

strong absorption in this

region, which is distinct from

the C≡N stretch of the nitrile

starting material (around 2250

cm⁻¹).[4][10]

N-H bending 1580 - 1650
Bending vibrations of the N-H

bonds.

Under electron ionization (EI) or chemical ionization (CI), the molecule is expected to show a

molecular ion peak for the free base (Pentanimidamide, C₅H₁₂N₂) and characteristic

fragmentation patterns.

Free Base Molecular Weight: 100.10 g/mol

Expected [M+H]⁺ (for the free base): 101.11 m/z

Key Fragmentation: A prominent fragment would be the loss of ammonia (NH₃) from the

molecular ion. Alpha cleavage of the butyl chain is also expected.

Chemical Properties and Stability
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The chemical behavior of Pentanimidamide hydrochloride is dominated by the amidinium

functional group.

Basicity: As previously noted, it is the salt of a strong organic base. Treatment with a

stronger base (e.g., NaOH) will liberate the pentanimidamide free base.

Stability and Hydrolysis: Amidines are susceptible to hydrolysis, particularly under strong

acidic or basic conditions, to yield the corresponding amide (pentanamide) and ammonia.

[11] The reaction is generally slow at neutral pH but can be accelerated by heating. For this

reason, stock solutions should be prepared fresh, and prolonged storage in aqueous buffers

should be avoided if hydrolysis is a concern.

Acidic Hydrolysis:CH₃(CH₂)₃C(=NH₂⁺)NH₂ + 2H₂O --(H⁺, Δ)--> CH₃(CH₂)₃COOH + 2NH₄⁺

Alkaline Hydrolysis:CH₃(CH₂)₃C(=NH)NH₂ + OH⁻ --(Δ)--> CH₃(CH₂)₃CONH₂ + NH₃

Reactivity: The amidinium carbon is electrophilic and can be susceptible to nucleophilic

attack, although it is less reactive than the corresponding carbon in an ester or acid chloride.

Synthesis of Pentanimidamide Hydrochloride: The
Pinner Reaction
The most direct and common method for the synthesis of amidine hydrochlorides from nitriles

is the Pinner reaction.[2][12] This two-step, one-pot synthesis involves the acid-catalyzed

reaction of a nitrile with an alcohol to form an imino ester hydrochloride (a Pinner salt), which is

then treated with ammonia to form the desired amidine hydrochloride.

Reaction Scheme
Step 1: Formation of the Pinner Salt CH₃(CH₂)₃-C≡N + C₂H₅OH + HCl (anhydrous) →

[CH₃(CH₂)₃-C(=NH₂⁺)OC₂H₅] Cl⁻ (Valeronitrile reacts with ethanol and hydrogen chloride to

form Ethyl pentanimidate hydrochloride)

Step 2: Ammonolysis to the Amidine [CH₃(CH₂)₃-C(=NH₂⁺)OC₂H₅] Cl⁻ + NH₃ → CH₃(CH₂)₃-

C(=NH₂⁺)NH₂ Cl⁻ + C₂H₅OH (The Pinner salt reacts with ammonia to yield Pentanimidamide
hydrochloride and ethanol)
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Detailed Experimental Protocol
Materials:

Valeronitrile (pentanenitrile)

Anhydrous ethanol

Dry hydrogen chloride gas

Anhydrous diethyl ether

Anhydrous ammonia gas or a solution of ammonia in anhydrous ethanol

Reaction vessel equipped with a gas inlet, stirrer, and drying tube

Procedure:

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium

chloride drying tube on the outlet. The entire apparatus must be maintained under strictly

anhydrous conditions.

Pinner Salt Formation:

In the reaction flask, prepare a solution of valeronitrile (1.0 eq) in anhydrous ethanol (1.1

eq) and anhydrous diethyl ether.

Cool the solution to 0°C in an ice bath.

Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of

the Pinner salt (ethyl pentanimidate hydrochloride) will begin to form.

Continue the addition of HCl until the reaction mixture is saturated and no further

precipitation is observed. .

Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete formation

of the Pinner salt.
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Ammonolysis:

Cool the reaction mixture containing the precipitated Pinner salt back to 0°C.

Slowly bubble anhydrous ammonia gas through the stirred suspension, or add a saturated

solution of ammonia in anhydrous ethanol dropwise.

The initial precipitate will dissolve and a new precipitate of ammonium chloride will form.

Continue the addition of ammonia until the solution is basic.

Allow the mixture to stir at room temperature for 3-4 hours.

Work-up and Purification:

Filter the reaction mixture to remove the ammonium chloride precipitate.

Wash the precipitate with a small amount of cold, anhydrous ethanol.

Combine the filtrates and remove the solvent under reduced pressure using a rotary

evaporator.

The resulting crude solid is Pentanimidamide hydrochloride.

The product can be purified by recrystallization from a suitable solvent system, such as

ethanol/diethyl ether.

Causality Behind Experimental Choices:

Anhydrous Conditions: Water will readily hydrolyze the Pinner salt intermediate to form an

ester (ethyl pentanoate), which is an undesired side product.[12] Therefore, all reagents and

glassware must be scrupulously dry.

Low Temperature: The reaction is performed at low temperatures to control the exothermicity

of the HCl and ammonia additions and to prevent the thermal decomposition of the unstable

Pinner salt intermediate.[12]
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Use of Gaseous HCl/NH₃: Using gaseous reagents ensures that no water is introduced into

the reaction.

Visualization of the Synthetic Workflow

Reaction Setup Step 1: Pinner Salt Formation Step 2: Ammonolysis Work-up & Purification

Flame-dried Glassware
(Anhydrous Conditions)

Valeronitrile + Anhydrous Ethanol
in Anhydrous Diethyl Ether Cool to 0°C Bubble Dry HCl Gas Incubate at 0-4°C

(12-24h) Pinner Salt Precipitate Cool to 0°C Bubble Dry NH₃ Gas Stir at RT (3-4h) Amidine·HCl in Solution Filter NH₄Cl Evaporate Solvents Recrystallize from
Ethanol/Ether Pure Pentanimidamide HCl

Click to download full resolution via product page

Caption: Workflow for the synthesis of Pentanimidamide HCl via the Pinner reaction.

Applications in Research and Drug Development
The primary interest in Pentanimidamide hydrochloride for the target audience lies in its

potential as a serine protease inhibitor.

Serine Protease Inhibition
Serine proteases are a large family of enzymes that play critical roles in processes ranging

from digestion to blood clotting and inflammation. They are characterized by a serine residue in

their active site. Many serine proteases, such as trypsin, thrombin, and plasmin, have a

specificity pocket that preferentially binds to and cleaves after basic amino acid residues like

arginine and lysine.

The positively charged, resonance-stabilized amidinium group of Pentanimidamide
hydrochloride is an excellent structural mimic of the guanidinium group of arginine. This allows

it to bind competitively in the S1 specificity pocket of trypsin-like serine proteases, inhibiting

their enzymatic activity.[2][3] While simple aliphatic amidines like pentanimidamide may not

have the high potency or selectivity of more complex inhibitors, they are invaluable tools for:

Structure-Activity Relationship (SAR) Studies: Serving as a starting point or a fragment for

the design of more potent and selective inhibitors.
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Validating Biological Assays: Used as a simple, known inhibitor to validate the performance

of protease activity assays.

Affinity Chromatography: Immobilized amidines can be used as ligands for the affinity

purification of serine proteases.[13]

Caption: Mechanism of competitive inhibition of serine proteases by Pentanimidamide.

Other Potential Applications
Some commercial suppliers list Pentanimidamide hydrochloride for broader applications such

as an antihypertensive agent, citing effects on reactive oxygen species and blood vessel

relaxation.[14] However, these claims are not widely substantiated in the peer-reviewed

scientific literature and should be approached with caution. The primary, well-documented

application for the amidine class in a biomedical research context is as protease inhibitors.

Analytical and Quality Control
Ensuring the purity and identity of Pentanimidamide hydrochloride is critical for reproducible

experimental results. High-Performance Liquid Chromatography (HPLC) is the method of

choice for this purpose.

HPLC Method for Purity Assessment (Representative
Protocol)
Due to their high polarity and lack of a strong chromophore, aliphatic amidines can be

challenging to analyze by standard reversed-phase HPLC. A common strategy is pre-column

derivatization to attach a UV-active or fluorescent tag.

Principle: The primary amine functionalities of pentanimidamide react with a derivatizing agent

(e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) to form a stable,

highly detectable product that can be easily separated by reversed-phase HPLC.[15]

Experimental Protocol:

Standard and Sample Preparation:
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Prepare a stock solution of Pentanimidamide hydrochloride (e.g., 1 mg/mL) in a

water/methanol (1:1) mixture.

Create a series of working standards by diluting the stock solution.

Prepare the sample to be analyzed at a similar concentration.

Derivatization (using OPA as an example):

In an HPLC vial, mix 100 µL of the standard or sample solution with 100 µL of OPA

derivatizing reagent and 800 µL of borate buffer (pH 9.5).

Vortex the mixture and allow it to react for 2 minutes at room temperature. The reaction is

rapid and should be timed consistently for all samples.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.2.

Mobile Phase B: Acetonitrile.

Gradient: Start with 30% B, increase linearly to 80% B over 15 minutes, hold for 2

minutes, and return to initial conditions.

Flow Rate: 1.0 mL/min.

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

Injection Volume: 20 µL.

Validation: The method should be validated according to ICH guidelines for linearity,

accuracy, precision, and specificity to ensure it is suitable for its intended purpose.

Safety and Handling
Pentanimidamide hydrochloride is an irritant and should be handled with appropriate safety

precautions.
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-

approved particulate respirator.

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands

thoroughly after handling.

First Aid:

If Inhaled: Move to fresh air.

In Case of Skin Contact: Wash off with soap and plenty of water.

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

If Swallowed: Rinse mouth with water. Do not induce vomiting.

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion
Pentanimidamide hydrochloride is a valuable research chemical whose utility is rooted in the

fundamental biomimetic properties of the amidine functional group. Its role as a simple,

competitive inhibitor of serine proteases makes it an important tool for researchers in

enzymology and medicinal chemistry. While specific physical data for this compound is sparse,

a robust understanding of its properties and behavior can be derived from the well-established

chemistry of the amidine class. The synthetic and analytical protocols outlined in this guide

provide a solid foundation for its effective and safe use in a research setting, enabling further

exploration of its potential in the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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